S-(5'-Adenosyl)-L-methionine chloride dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

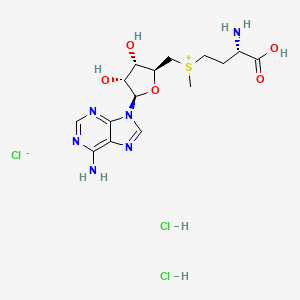

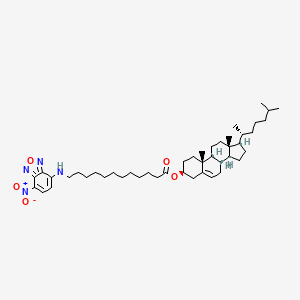

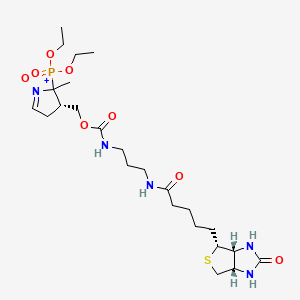

“S-(5’-Adenosyl)-L-methionine chloride dihydrochloride” is a compound with the molecular formula C15H25Cl3N6O5S and a molecular weight of 507.8202 . It is a product of enzymatic transmethylation reactions involving S-Adenosylmethionine (SAM) .

Synthesis Analysis

S-adenosyl methionine synthetase (SAMS) catalyzes the biosynthesis of S-adenosyl methionine (SAM), which serves as a universal methyl group donor for numerous biochemical reactions .Molecular Structure Analysis

The molecular structure of “S-(5’-Adenosyl)-L-methionine chloride dihydrochloride” is defined by its molecular formula, C15H25Cl3N6O5S .Chemical Reactions Analysis

S-Adenosyl-L-homocysteine is the product of enzymatic transmethylation reactions involving S-Adenosylmethionine (SAM). It may be reconverted to SAM after cleavage into adenosine and L-homocysteine .Physical and Chemical Properties Analysis

“S-(5’-Adenosyl)-L-methionine chloride dihydrochloride” is soluble in water (1 mg/ml). It is slowly oxidized to the sulfoxide as a solid and in solution, and is protected from oxidation by thiodiglycol. It is hydrolyzed in acid solution (0.1 M HCl, 100 °C over 90 minutes) forming S-ribosylhomocysteine. It is not hydrolyzed in neutral or alkaline solutions (stable in 0.1 M NaOH at 25 °C over 10 minutes), but oxidation is more rapid in alkaline solution .科学的研究の応用

Biological Roles and Clinical Studies : SAMe plays a central role as a precursor in methylation, aminopropylation, and transsulfuration pathways in all living cells. It has been the subject of extensive research since 1952, with studies exploring its use in clinical conditions like depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).

Chemical Synthesis and Enzymatic Applications : Research on the chemoenzymatic synthesis of SAMe and its analogs is significant due to their roles in various enzymatic reactions, particularly as methylation agents of nucleic acids, proteins, and metabolites. The instability and expensive nature of SAMe make in situ synthesis methods desirable (Davis et al., 2018).

Biochemical Reaction Mechanisms : Studies have investigated the stereochemical course of reactions catalyzed by enzymes like 1-aminocyclopropane-1-carboxylate synthase, which utilize SAMe, providing insights into the molecular interactions and transformations within these biochemical processes (Ramalingam et al., 1985).

Reactivity and Stability Studies : Investigations into the reactivity and stability of SAMe and its analogs have provided insight into its behavior under various physiological conditions. This research is crucial for understanding the intrinsic properties of SAMe and for improving its stability and efficacy in various applications (Iwig & Booker, 2004).

Therapeutic Applications : SAMe's role as a methyl group donor in various biochemical processes has been explored, with studies indicating potential therapeutic applications in treating liver diseases and in understanding the physiological and pathophysiological roles of SAMe in the human body (Anstee & Day, 2012).

Methylation Reaction Specificity : Research into the specificity of SAMe derivatives in methyl transfer reactions has contributed to a deeper understanding of the biochemical mechanisms in which SAMe acts as a methyl donor, providing insights that are valuable for both biological research and therapeutic applications (Zappia et al., 1969).

Pharmacokinetics : Studies on the pharmacokinetics of SAMe in various animal species have been conducted to better understand its absorption, distribution, metabolism, and excretion, which is critical for its effective therapeutic use (Stramentinoli & Catto, 1976).

Safety and Hazards

特性

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAFOJZCBYWKPU-XQVUROGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl3N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-Oxo-7-phenylheptyl)amino]-(4R)-octanoic acid](/img/structure/B592788.png)

![2H,4H-4,8-Epoxy[1,3]dioxolo[4,5-d]azepine](/img/structure/B592805.png)